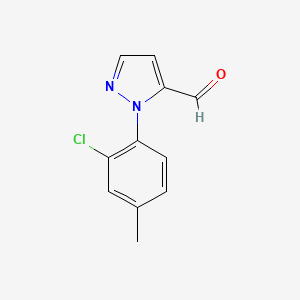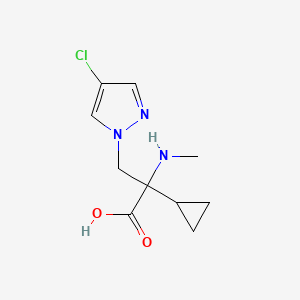
1-(2-chloro-4-methylphenyl)-1H-pyrazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chloro-4-methylphenyl)-1H-pyrazole-5-carbaldehyde is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a chloro and methyl group attached to the phenyl ring, which is further connected to a pyrazole ring with an aldehyde functional group at position 5.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-4-methylphenyl)-1H-pyrazole-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-4-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the corresponding pyrazole. The resulting pyrazole is then subjected to Vilsmeier-Haack formylation using DMF and POCl3 to introduce the aldehyde group at position 5.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-chloro-4-methylphenyl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: 1-(2-chloro-4-methylphenyl)-1H-pyrazole-5-carboxylic acid
Reduction: 1-(2-chloro-4-methylphenyl)-1H-pyrazole-5-methanol
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used
Applications De Recherche Scientifique
1-(2-chloro-4-methylphenyl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-chloro-4-methylphenyl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or modulation of enzyme activity. The chloro and methyl groups may also contribute to its binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-chloro-4-methylphenyl)ethanone: Similar structure but lacks the pyrazole ring and aldehyde group.
4-chlorophenyl isocyanate: Contains a chloro-substituted phenyl ring but has an isocyanate functional group instead of a pyrazole ring and aldehyde group.
2-chloro-1-(4-methylphenyl)ethanone: Similar to 1-(2-chloro-4-methylphenyl)ethanone but with different substitution patterns.
Uniqueness
1-(2-chloro-4-methylphenyl)-1H-pyrazole-5-carbaldehyde is unique due to the presence of both a pyrazole ring and an aldehyde functional group, which confer distinct chemical reactivity and potential biological activity. The combination of these structural features makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H9ClN2O |
|---|---|
Poids moléculaire |
220.65 g/mol |
Nom IUPAC |
2-(2-chloro-4-methylphenyl)pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C11H9ClN2O/c1-8-2-3-11(10(12)6-8)14-9(7-15)4-5-13-14/h2-7H,1H3 |
Clé InChI |
SFFUZNLFMJWZFD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N2C(=CC=N2)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Aminospiro[2.3]hexane-4-carboxylicacidhydrochloride](/img/structure/B13625623.png)













